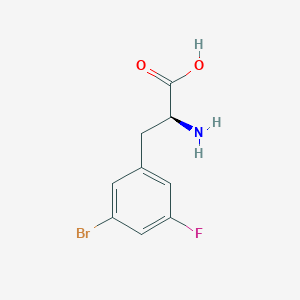
3-Bromo-5-fluoro-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-L-phenylalanine is a halogenated derivative of the amino acid phenylalanine It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, specifically at the 3 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-L-phenylalanine typically involves the halogenation of L-phenylalanine. One common method includes the bromination of 5-fluoro-L-phenylalanine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered enzymes. For instance, phenylalanine ammonia lyase (PAL) can be used in combination with ammonium carbamate to produce enantiomerically pure halophenylalanines . This method is advantageous due to its high selectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-fluoro-L-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed to oxidize the amino group to a nitro group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the carboxyl group to an alcohol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce nitro and alcohol derivatives, respectively .
Scientific Research Applications
3-Bromo-5-fluoro-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving protein engineering and enzyme inhibition.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
- 3-Bromo-L-phenylalanine
- 5-Fluoro-L-phenylalanine
- 3-Chloro-5-fluoro-L-phenylalanine
Comparison: 3-Bromo-5-fluoro-L-phenylalanine is unique due to the simultaneous presence of both bromine and fluorine atoms on the phenyl ring. This dual halogenation can result in distinct chemical and biological properties compared to its mono-halogenated counterparts. For instance, the compound may exhibit enhanced stability, reactivity, and binding affinity in various applications .
Properties
Molecular Formula |
C9H9BrFNO2 |
|---|---|
Molecular Weight |
262.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-bromo-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
FUHSSCCQGTWFBQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















